Methyl 2-(3,3,3-trifluoropropylthio)acetate
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Overview
Description
Methyl 2-(3,3,3-trifluoropropylthio)acetate is a chemical compound with the molecular formula C6H9F3O2S and a molecular weight of 202.19 g/mol . It is known for its unique structural features, including the presence of a trifluoropropyl group attached to a thioacetate moiety. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,3,3-trifluoropropylthio)acetate typically involves the reaction of methyl 2-bromoacetate with 3,3,3-trifluoropropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,3,3-trifluoropropylthio)acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(3,3,3-trifluoropropylthio)acetate is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3,3-trifluoropropylthio)acetate involves its interaction with molecular targets through its functional groups. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioacetate moiety can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,3,3-trifluoropropylthio)propionate
- Ethyl 2-(3,3,3-trifluoropropylthio)acetate
- Methyl 2-(2,2,2-trifluoroethylthio)acetate
Uniqueness
Methyl 2-(3,3,3-trifluoropropylthio)acetate is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with various molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2S/c1-11-5(10)4-12-3-2-6(7,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGLVVBASYKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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